N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepine ring, which is a type of heterocyclic compound . The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .Scientific Research Applications
Photodynamic Therapy Application
The compound has shown potential in photodynamic therapy (PDT), particularly in the treatment of cancer. The research highlights its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking it as a significant Type II photosensitizer. This indicates its utility in treating cancer via PDT, owing to these features (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Enantioselective Reactions
The compound has been involved in catalytic enantioselective reactions. Specifically, it has been used in aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This has further applications in the synthesis of other complex molecules (Munck et al., 2017).
Asymmetric Alkynylation
The compound has been used in asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines. This process has yielded optically active derivatives containing a carbon-carbon triple bond with significant enantiomeric excess. These findings are crucial for the synthesis of heterocyclic products and their subsequent transformations (Ren, Wang, & Liu, 2014).
Enzyme Inhibition
The compound's primary sulfonamide group facilitates ring-forming cascade reactions leading to polycyclic [1,4]oxazepine-based structures, which have demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This dual functionality, enabling ring construction and acting as an enzyme prosthetic zinc-binding group, is noteworthy for developing carbonic anhydrase inhibitors (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-14-5-8-21-19(11-14)25(3)23(26)18-13-16(6-9-20(18)30-21)24-31(27,28)22-10-7-17(29-4)12-15(22)2/h5-13,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWLJOXCUGZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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